5-chloro-1-(2-methylpropyl)-1H-1,3-benzodiazole-2-thiol

CAS No.: 851468-09-2

Cat. No.: VC8473931

Molecular Formula: C11H13ClN2S

Molecular Weight: 240.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851468-09-2 |

|---|---|

| Molecular Formula | C11H13ClN2S |

| Molecular Weight | 240.75 g/mol |

| IUPAC Name | 6-chloro-3-(2-methylpropyl)-1H-benzimidazole-2-thione |

| Standard InChI | InChI=1S/C11H13ClN2S/c1-7(2)6-14-10-4-3-8(12)5-9(10)13-11(14)15/h3-5,7H,6H2,1-2H3,(H,13,15) |

| Standard InChI Key | QSEPLPNAUQAMQQ-UHFFFAOYSA-N |

| SMILES | CC(C)CN1C2=C(C=C(C=C2)Cl)NC1=S |

| Canonical SMILES | CC(C)CN1C2=C(C=C(C=C2)Cl)NC1=S |

Introduction

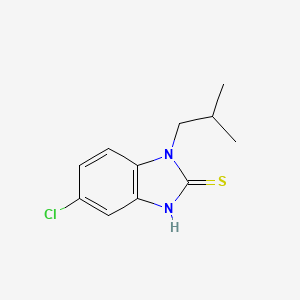

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 5-chloro-1-(2-methylpropyl)-1H-1,3-benzodiazole-2-thiol is inferred as C₁₁H₁₂ClN₂S, derived from the benzodiazole core (C₇H₅N₂) modified by the addition of a chlorine atom, an isobutyl group (C₄H₉), and a thiol group. The molecular weight is calculated as 239.74 g/mol, consistent with benzodiazole derivatives bearing similar substituents .

Structural Elucidation

The compound’s structure comprises:

-

A benzodiazole core (fused benzene and diazole rings).

-

A chlorine atom at the 5-position of the benzene ring, enhancing electron-withdrawing effects.

-

An isobutyl group (2-methylpropyl) at the 1-position of the diazole ring, contributing steric bulk and lipophilicity.

-

A thiol group at the 2-position, enabling disulfide bond formation and metal coordination .

The IUPAC name, 5-chloro-1-(2-methylpropyl)-1H-1,3-benzodiazole-2-thiol, reflects these substituents’ positions.

Synthesis and Manufacturing

Proposed Synthetic Routes

While no direct synthesis data exists for the target compound, analogous pathways for related benzodiazoles suggest the following steps:

-

Cyclization of 2-Amino-5-chlorobenzenethiol:

Reacting 2-amino-5-chlorobenzenethiol (CAS 23474-98-8) with isobutyl bromide under basic conditions could yield the intermediate 1-isobutyl-5-chloro-1H-1,3-benzodiazole-2-thiol . -

Thiolation of Preformed Benzodiazoles:

Thiol groups may be introduced via nucleophilic substitution or oxidative methods, as seen in the synthesis of 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol .

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting Point: Estimated at 120–140°C based on benzodiazole-thiol analogs .

-

Solubility: Low aqueous solubility due to the hydrophobic isobutyl group; soluble in organic solvents like DMSO and ethanol.

-

Stability: Susceptible to oxidation at the thiol group, necessitating storage under inert atmospheres .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 2550 cm⁻¹ (S-H stretch) and 680 cm⁻¹ (C-Cl stretch).

-

NMR: Expected signals include δ 1.0 ppm (isobutyl CH₃), δ 3.2 ppm (N-CH₂), and δ 7.5–8.2 ppm (aromatic protons) .

Applications in Pharmaceutical Research

Antimicrobial Activity

Benzodiazole-thiol derivatives exhibit broad-spectrum antimicrobial properties. For example, 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol (CAS 790271-30-6) demonstrates inhibitory effects against Staphylococcus aureus and Escherichia coli . The target compound’s isobutyl group may enhance membrane permeability, potentiating similar activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume